molecular formula C11H13NO4 B13123207 (S)-4-amino-7-methoxychromane-6-carboxylicacidhydrochloride

(S)-4-amino-7-methoxychromane-6-carboxylicacidhydrochloride

Cat. No.: B13123207
M. Wt: 223.22 g/mol
InChI Key: DLNHQLSOFKGSRJ-QMMMGPOBSA-N
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Description

(S)-4-amino-7-methoxychromane-6-carboxylicacidhydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chromane ring substituted with amino, methoxy, and carboxylic acid groups. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-amino-7-methoxychromane-6-carboxylicacidhydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromane Ring: This step involves the cyclization of a suitable precursor, such as a phenol derivative, under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Amination: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or amines.

    Carboxylation: The carboxylic acid group is typically introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(S)-4-amino-7-methoxychromane-6-carboxylicacidhydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the amino and methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or amines for nucleophilic substitution; halogenating agents for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(S)-4-amino-7-methoxychromane-6-carboxylicacidhydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-4-amino-7-methoxychromane-6-carboxylicacidhydrochloride involves its interaction with specific molecular targets. The amino and methoxy groups may facilitate binding to enzymes or receptors, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target proteins and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-amino-7-methoxychromane-6-carboxylic acid: Lacks the hydrochloride salt form, which may affect its solubility and bioavailability.

    (S)-4-amino-7-methoxychromane-6-carboxamide: Contains an amide group instead of a carboxylic acid, altering its chemical properties and reactivity.

    (S)-4-amino-7-methoxychromane-6-carboxylic acid methyl ester: The ester form may have different pharmacokinetic properties compared to the free acid.

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

(4S)-4-amino-7-methoxy-3,4-dihydro-2H-chromene-6-carboxylic acid

InChI

InChI=1S/C11H13NO4/c1-15-9-5-10-6(4-7(9)11(13)14)8(12)2-3-16-10/h4-5,8H,2-3,12H2,1H3,(H,13,14)/t8-/m0/s1

InChI Key

DLNHQLSOFKGSRJ-QMMMGPOBSA-N

Isomeric SMILES

COC1=C(C=C2[C@H](CCOC2=C1)N)C(=O)O

Canonical SMILES

COC1=C(C=C2C(CCOC2=C1)N)C(=O)O

Origin of Product

United States

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